Product packaging for Sodium acetylide(Cat. No.:CAS No. 1066-26-8)

Sodium acetylide

Cat. No.: B094686
CAS No.: 1066-26-8
M. Wt: 48.02 g/mol
InChI Key: SFDZETWZUCDYMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Perspectives on Acetylide Chemistry Development

The journey of acetylide chemistry is intrinsically linked to the discovery of its parent compound, acetylene (B1199291) (C₂H₂). In 1836, the British chemist Edmund Davy first synthesized acetylene, which he described as a "new carburet of hydrogen". wikipedia.orgwikipedia.org This discovery was accidental, occurring while he was attempting to produce potassium metal by heating potassium carbonate with carbon at high temperatures. wikipedia.orgwikipedia.org The process yielded a residue, now known as potassium carbide (K₂C₂), which reacted with water to release the new gas. wikipedia.orggasworld.com

For several decades, this discovery remained a scientific curiosity. It was not until 1860 that the French chemist Marcellin Berthelot independently rediscovered the gas, synthesized it through various methods, and gave it the name "acétylène". wikipedia.orgacetylenegasplant.com Berthelot's work included producing acetylene by passing organic compound vapors like methanol (B129727) and ethanol (B145695) through a red-hot tube and by passing hydrogen between the poles of a carbon arc. wikipedia.orgscielo.org.mx In 1862, Friedrich Wöhler discovered the reaction of calcium carbide with water to produce acetylene, a method that would later become a cornerstone of industrial acetylene production. wikipedia.orgwikidoc.org These foundational discoveries paved the way for the exploration of metal acetylides and their subsequent application in synthesis. The development of methods to produce calcium carbide on an industrial scale in the 1890s further propelled the use of acetylene and its derivatives, like sodium acetylide, into greater prominence. firstsuperspeedway.com

YearScientistKey Discovery/ContributionReference
1836Edmund DavyAccidental discovery of acetylene from potassium carbide. wikipedia.orgwikipedia.orggasworld.com
1860Marcellin BerthelotRediscovered, named "acetylene," and synthesized it from various organic compounds. wikipedia.orgacetylenegasplant.combritannica.com
1862Friedrich WöhlerDiscovered the reaction of calcium carbide with water to produce acetylene. wikipedia.orgwikidoc.org
1866Marcellin BerthelotSynthesized benzene (B151609) by heating acetylene, linking aliphatic and aromatic chemistry. sciencemuseumgroup.org.ukeducation.gov.ck
1881Mikhail KucherovDescribed the hydration of acetylene to acetaldehyde (B116499) using mercury salts as catalysts. wikipedia.orgwikidoc.org

Fundamental Significance of Alkali Metal Acetylides in Organic Synthesis

Alkali metal acetylides, with this compound being a prime example, are of fundamental importance in organic synthesis primarily because they provide a reliable method for forming new carbon-carbon (C-C) bonds. masterorganicchemistry.comacs.org This capability is rooted in the unique properties of terminal alkynes, which are hydrocarbons containing a carbon-carbon triple bond at the end of a carbon chain.

The hydrogen atom attached to the triply bonded carbon in a terminal alkyne is unusually acidic compared to hydrogens in alkanes and alkenes. chemistrysteps.comlibretexts.org This enhanced acidity is a direct consequence of the hybridization of the carbon atom. In an alkyne, the carbon is sp-hybridized, meaning its bonding orbitals have 50% s-character. libretexts.org The greater s-character means the electrons in the C-H bond are held closer to the carbon nucleus, making the proton easier to remove by a strong base. libretexts.org

Hydrocarbon TypeHybridizationApproximate pKaReference
Alkane (e.g., Ethane)sp³~50 libretexts.orgchemistrysteps.com
Alkene (e.g., Ethene)sp²~44 libretexts.orgchemistrysteps.com
Alkyne (e.g., Acetylene)sp~25 masterorganicchemistry.comlibretexts.org

The deprotonation of a terminal alkyne with a sufficiently strong base, such as sodium amide (NaNH₂) or sodium hydride (NaH), yields a this compound. masterorganicchemistry.comlumenlearning.comjove.com The resulting acetylide anion is both a strong base and an excellent nucleophile. libretexts.orgchemistrysteps.com As a nucleophile, it can attack electrophilic centers, most notably the partially positive carbon atom in an alkyl halide. libretexts.org This reaction, known as alkylation, proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. jove.commasterorganicchemistry.com The acetylide ion attacks the alkyl halide, forming a new C-C bond and displacing the halide ion. libretexts.org This process is highly effective for extending carbon chains. masterorganicchemistry.comjove.com

However, the utility of this reaction is largely restricted to primary and methyl alkyl halides. masterorganicchemistry.comjove.com Due to the strong basicity of the acetylide anion, when it reacts with secondary or tertiary alkyl halides, an E2 (bimolecular elimination) reaction predominates, leading to the formation of an alkene instead of the desired substituted alkyne. libretexts.orgjove.comlibretexts.org

Alkyl Halide TypePrimary Reaction PathwayMajor ProductReference
Methyl or PrimarySN2 (Substitution)Internal Alkyne masterorganicchemistry.comlibretexts.orgjove.com
SecondaryE2 (Elimination)Alkene libretexts.orglibretexts.orgacs.org
TertiaryE2 (Elimination)Alkene jove.comlibretexts.org

This dual reactivity as a strong base and a potent nucleophile makes this compound and other alkali metal acetylides indispensable reagents in the synthetic organic chemist's toolbox, enabling the construction of complex molecular frameworks from simpler precursors. acs.orgyoutube.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2HNa B094686 Sodium acetylide CAS No. 1066-26-8

Properties

IUPAC Name

sodium;ethyne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H.Na/c1-2;/h1H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDZETWZUCDYMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#[C-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HNa
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50910044
Record name Sodium ethyn-1-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

48.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Suspension in 82% xylene: Grey liquid with an aromatic odor; [Alfa Aesar MSDS]
Record name Sodium acetylide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17485
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1066-26-8
Record name Sodium acetylide (Na(C2H))
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium acetylide (Na(C2H))
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium ethyn-1-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium acetylide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.645
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Sodium Acetylide

Direct Metalation Approaches

Direct metalation involves the reaction of elemental sodium with acetylene (B1199291) gas. The choice of solvent system and reaction conditions significantly influences the reaction's efficiency, yield, and the purity of the resulting sodium acetylide.

The synthesis of this compound in liquid ammonia (B1221849) is a well-established and common laboratory method. The process typically involves the reaction of metallic sodium with acetylene gas at low temperatures, corresponding to the boiling point of ammonia (-33 °C).

2 Na + 2 HC≡CH → 2 NaC≡CH + H₂

An alternative approach involves first saturating the liquid ammonia with acetylene and then adding small portions of sodium. thieme-connect.de This reversed addition method is reported to be significantly faster, with preparation times reduced from several hours to 15-30 minutes, and requires a smaller volume of liquid ammonia. google.com

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include temperature, the order of reagent addition, and the concentration of reactants.

The reaction is typically conducted at temperatures between -35°C and -60°C. prepchem.comgoogle.com Maintaining a low temperature is important because the solubility of this compound decreases at these temperatures, allowing more sodium to dissolve and react. google.com Vigorous agitation of the reaction mixture is also desirable to ensure efficient contact between the reactants. google.com

During the reaction, disodium (B8443419) acetylide may form first, giving the solution a milky-white appearance. nist.gov As more acetylene is introduced, this is converted to the desired monothis compound, and the solution's appearance changes. nist.gov The concentration of the resulting this compound solution is typically around 1M, though saturated solutions up to 4M can be achieved at -35°C. prepchem.com

Table 1: Influence of Methodology on Reaction Time in Liquid Ammonia
MethodTypical Reaction TimeKey FeatureReference
Acetylene added to Sodium/Ammonia solutionSeveral hoursTraditional approach google.com
Sodium added to Acetylene-saturated Ammonia15-30 minutesImproved efficiency and reduced solvent volume google.com

The formation of this compound from elemental sodium and acetylene in liquid ammonia can proceed without a catalyst, but the yield is moderate. The direct reaction between sodium and acetylene yields about 75% of the product. thieme-connect.de

To improve the reaction rate and yield, catalysts are often employed to facilitate the initial formation of sodium amide. Finely powdered hydrated ferric nitrate (B79036) or ferric chloride are common catalysts for this purpose. prepchem.comnist.gov The catalyst aids the reaction between dissolved sodium and the ammonia solvent to produce sodium amide, which then readily reacts with acetylene.

Furthermore, the addition of small quantities of other substances can enhance the conversion. The use of catalytic amounts of ammonia (around 5%) or trimethylamine (B31210) has been shown to significantly improve the yield, affording an almost quantitative conversion of acetylene into its sodium derivative. thieme-connect.de

Table 2: Effect of Catalytic Additives on Yield
ReactantsAdditiveYieldReference
Sodium + AcetyleneNone75% thieme-connect.de
Sodium + Acetylene5% AmmoniaAlmost Quantitative thieme-connect.de
Sodium + AcetyleneTrimethylamineEnhanced Conversion thieme-connect.de

An alternative to the liquid ammonia method is the reaction of elemental sodium with acetylene in an inert, high-boiling organic liquid. google.com This approach circumvents the challenges associated with handling cryogenic liquid ammonia. google.com Common solvents for this process include xylene, kerosene, and di-n-butyl ether. google.comwileyco.comchemicalbook.com The product is a dispersion of this compound in the inert solvent. wileyco.com

The efficiency of the reaction in an inert dispersion is highly dependent on the physical state of the sodium. The use of finely divided sodium particles is critical for achieving a high reaction rate and yield. google.com

A larger surface area allows for more intimate contact between the metallic sodium and the acetylene gas. google.com Typically, sodium with a particle size of 10 to 25 microns is used. google.com To maintain the quality of the dispersion and prevent the sodium particles from agglomerating, stabilizing agents such as aluminum stearate (B1226849) may be added. google.com Research has also indicated that freshly prepared sodium dispersions are more reactive and effective than aged dispersions. google.com

Temperature control is the most critical parameter for the successful synthesis of pure this compound in inert dispersions. google.com Extensive research has shown that there is a critical upper temperature limit of approximately 110°C, above which the yield and purity of the product decrease dramatically. google.com

Within the optimal temperature range of about 60°C to 110°C, the reaction proceeds efficiently to give quantitative yields of high-purity, pulverulent, and nearly white this compound. google.comchemicalbook.com As the temperature increases beyond 110°C, side reactions begin to dominate, leading to the formation of unidentified sodio-organic compounds and a significant drop in the desired product. google.com At temperatures around 130-135°C, the yield can fall to as low as 7.3%, and by 160°C, the yield may be negligible. google.com The reaction duration is typically in the range of 2.5 to 3 hours for the reaction to reach completion. google.com

Table 3: Effect of Temperature on this compound Yield in Xylene Dispersion
Temperature Range (°C)Yield based on SodiumProduct CharacteristicsReference
60 - 110Quantitative (>99%)High purity, white, pulverulent google.com
130 - 1357.3%Significantly reduced yield google.com
~160NegligibleUndesired side products formed google.com

Reaction of Elemental Sodium with Acetylene in Inert Organic Dispersions (e.g., Xylene, Kerosene, Di-n-butyl Ether)

Indirect Synthetic Routes

Indirect methods for synthesizing this compound typically involve the deprotonation of acetylene or the transformation of suitable precursors using a strong base. These routes are often preferred for laboratory-scale synthesis due to their manageable conditions and high yields.

A prevalent and reliable method for the preparation of this compound involves the use of sodium amide (NaNH₂) as the strong base. thieme-connect.demasterorganicchemistry.com This method is particularly common for laboratory procedures. thieme-connect.de The reaction is typically carried out in liquid ammonia, which serves as both a solvent and a coolant. prepchem.comchemicalforums.com The process begins with the formation of sodium amide itself, often by dissolving metallic sodium in liquid ammonia with a catalyst like ferric nitrate. prepchem.com Once the pale grey suspension of sodium amide is formed, purified acetylene gas is bubbled through the mixture. prepchem.com The reaction proceeds rapidly, converting the sodium amide to this compound, often indicated by a color change in the suspension. thieme-connect.deprepchem.com

The formation of this compound from acetylene and sodium amide is a classic acid-base reaction. Terminal alkynes, such as acetylene, have a significantly lower pKₐ value compared to other hydrocarbons, making their terminal proton acidic enough to be removed by a very strong base. libretexts.orgchemistrysteps.com

The acidity of the terminal alkyne proton is attributed to the nature of the sp-hybridized carbon atom to which it is bonded. libretexts.org An sp-hybridized orbital has 50% s-character, which means the electrons in this orbital are held closer to the nucleus compared to sp² (33% s-character) or sp³ (25% s-character) orbitals. libretexts.org This increased s-character makes the sp-hybridized carbon more electronegative, stabilizing the negative charge of the resulting acetylide anion (HC≡C:⁻). libretexts.org

Sodium amide is a suitable base for this deprotonation because its conjugate acid, ammonia (NH₃), is a much weaker acid than acetylene. youtube.com This significant difference in acidity ensures that the equilibrium of the reaction strongly favors the formation of the acetylide anion and ammonia. youtube.comlibretexts.org

CompoundHybridization of CarbonpKₐConjugate Base
Ethane (CH₃-CH₃)sp³~50CH₃-CH₂:⁻
Ethene (CH₂=CH₂)sp²~44CH₂=CH:⁻
Acetylene (HC≡CH)sp~25HC≡C:⁻
Ammonia (NH₃)-~35H₂N:⁻

This table illustrates the relative acidities that drive the deprotonation of acetylene by the amide anion. libretexts.orgchemistrysteps.comyoutube.comlibretexts.org

The acetylide anion generated through this deprotonation is a potent nucleophile and a strong base, making it a valuable reagent in organic synthesis for forming new carbon-carbon bonds, particularly through reactions with primary alkyl halides. lumenlearning.comlibretexts.orgmasterorganicchemistry.com

Sodium acetylides can also be prepared by treating specific precursors with sodium amide in liquid ammonia. thieme-connect.de Suitable precursors include 1,2-dihaloalkenes and 1,1-dialkoxy-2-haloalkanes. thieme-connect.de This process involves a double elimination reaction (dehydrohalogenation) facilitated by the strong base. masterorganicchemistry.com The this compound is formed in situ and is typically quenched immediately with an electrophile to yield the desired alkyne product. thieme-connect.de This method provides an alternative pathway to acetylides when direct use of acetylene gas is not feasible.

For many synthetic applications, this compound is not isolated but is generated in situ just before its intended use. thieme-connect.de This approach is highly practical as it avoids the need to handle the potentially reactive and unstable solid acetylide. A common protocol involves preparing the this compound in a reaction vessel, typically in a solvent like liquid ammonia, and then adding the electrophile directly to the mixture. thieme-connect.deorgsyn.org

This technique has been successfully applied in reactions with sensitive carbonyl compounds. For instance, aldehydes and ketones can be added to the in situ generated this compound to produce propargyl alcohols in high yields. thieme-connect.delibretexts.org Similarly, the in situ generated acetylide can be used for alkylation reactions by adding a primary alkyl halide, which undergoes an Sₙ2 reaction to form a new, longer-chain internal alkyne. lumenlearning.comlibretexts.orgdoubtnut.com The reaction conditions, such as temperature and solvent, can be tailored to the specific application. For example, reactions with alkyl halides have been effectively carried out in organic liquid media with high dielectric constants, such as N,N-dimethylformamide, at temperatures between -15 to 50 °C. google.com

ApplicationElectrophileProduct Type
AlkylationPrimary Alkyl Halide (R-X)Internal Alkyne (R-C≡CH)
Carbonyl AdditionAldehyde or Ketone (R₂C=O)Propargyl Alcohol (R₂C(OH)C≡CH)
CarboxylationCarbon Dioxide (CO₂)Propynoic Acid (after workup)

This table summarizes common synthetic applications utilizing in situ generated this compound.

Formation via Sodium Amide (NaNH₂)

Advanced Purification and Isolation Techniques for this compound

While often used in situ, solid this compound can be isolated for storage or specific applications. thieme-connect.de A modified procedure involves saturating liquid ammonia with acetylene first, followed by the portion-wise addition of sodium. thieme-connect.de This causes the this compound to precipitate from the mixture as a colorless powder, which can then be isolated. thieme-connect.de The isolated solid should be stored under an inert atmosphere to maintain its stability. thieme-connect.de

When this compound is prepared in inert organic solvents like xylene, butyl ether, or dioxane, these diluents can be removed through filtration followed by the application of a vacuum. chemicalbook.com Another purification method involves purging the material with acetylene gas at elevated temperatures (around 100-125 °C) to drive off the residual solvent. chemicalbook.comgoogle.com The resulting powdered this compound is typically yellow or yellow-gray. chemicalbook.com It is crucial to remove any residual inert liquid to the lowest practical amount, and vacuum pumping is an effective method for achieving this. google.com

Reactivity and Reaction Mechanisms of Sodium Acetylide

Nucleophilic Substitution Reactions (SN2)

The acetylide anion is an excellent nucleophile that readily participates in bimolecular nucleophilic substitution (SN2) reactions, particularly with alkyl halides. openochem.org This reaction is a cornerstone for the synthesis of more complex alkynes from simpler precursors. masterorganicchemistry.com

The reaction between sodium acetylide and an alkyl halide, known as alkylation, is a fundamental method for extending a carbon chain. libretexts.orglibretexts.org The acetylide anion attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a new internal alkyne. libretexts.org

The success of the SN2 alkylation is highly dependent on the structure of the alkyl halide. The reaction is most efficient with methyl and primary alkyl halides, which present minimal steric hindrance to the attacking nucleophile. masterorganicchemistry.commasterorganicchemistry.comyoutube.com Secondary and tertiary alkyl halides are generally unsuitable for this reaction as they lead to competing elimination reactions. libretexts.orglibretexts.org Aryl and vinyl halides are also unreactive toward acetylide anions in SN2 reactions. openochem.org

Table 1: Substrate Scope for Alkylation of this compound

Alkyl Halide ClassPrimary Reaction PathwayTypical ProductEfficiency
Methyl (e.g., CH₃Br)SN2High
Primary (e.g., RCH₂Br)SN2High
Secondary (e.g., R₂CHBr)E2Low/None
Tertiary (e.g., R₃CBr)E2None

Due to the acetylide anion's strong basicity, it can induce a bimolecular elimination (E2) reaction, which competes with the desired SN2 pathway. openochem.org This competition becomes significant with sterically hindered substrates. With secondary and tertiary alkyl halides, the acetylide anion is more likely to act as a base, abstracting a proton from a beta-carbon and leading to the formation of an alkene rather than the substituted alkyne. masterorganicchemistry.comchemistrysteps.com Steric hindrance around the electrophilic carbon in secondary and tertiary halides physically impedes the backside attack required for an SN2 reaction, making the E2 pathway the predominant outcome. masterorganicchemistry.comchemistrysteps.comnih.gov For example, the reaction of a propyne (B1212725) anion with bromocyclopentane (B41573) (a secondary alkyl halide) yields the elimination product cyclopentene (B43876) instead of the substitution product. libretexts.org

The SN2 reaction is a single, concerted step where the bond between the nucleophile and the carbon forms at the same time as the bond between the carbon and the leaving group breaks. byjus.comchemistrysteps.com

The acetylide anion is a potent carbon nucleophile. chemistrysteps.commasterorganicchemistry.com Its nucleophilicity arises from the lone pair of electrons and the formal negative charge localized on the terminal sp-hybridized carbon atom. libretexts.orglibretexts.org In the SN2 mechanism, the acetylide anion performs a "backside attack" on the alkyl halide, approaching the electrophilic carbon from the side opposite the leaving group. openochem.orgmasterorganicchemistry.com This approach leads to an inversion of stereochemistry at the carbon center, a characteristic feature of SN2 reactions known as Walden inversion. byjus.commasterorganicchemistry.com The reaction proceeds through a trigonal bipyramidal transition state where the acetylide anion and the leaving group are both partially bonded to the central carbon atom. masterorganicchemistry.com

Mechanistic Elucidation of S<sub>N</sub>2 Processes

Nucleophilic Addition Reactions

Beyond substitution, this compound readily undergoes nucleophilic addition to electrophilic carbon atoms in carbonyl groups and epoxides. transformationtutoring.comchemistrysteps.comlibretexts.org In these reactions, the acetylide anion adds to the substrate, forming a new carbon-carbon bond and an alkoxide intermediate, which is subsequently protonated to yield an alcohol. transformationtutoring.comyoutube.com

The reaction with aldehydes and ketones involves the attack of the acetylide nucleophile on the electrophilic carbonyl carbon. youtube.comyoutube.com This breaks the C=O pi bond, with the electrons moving to the oxygen atom to form a tetrahedral alkoxide intermediate. youtube.com A subsequent acidic workup protonates the alkoxide to give the final propargyl alcohol product. libretexts.orgtransformationtutoring.com

This compound also reacts with epoxides in an SN2-type ring-opening reaction. chemistrysteps.com As a strong nucleophile, the acetylide anion attacks one of the electrophilic carbons of the epoxide ring. youtube.com Due to steric effects, the attack preferentially occurs at the less substituted carbon, leading to a regioselective ring-opening. libretexts.org This reaction also requires a subsequent protonation step to convert the resulting alkoxide into a hydroxyl group. youtube.com

Addition to Carbonyl Compounds for Propargyl Alcohol Synthesis (Favorskii Reaction)

The Favorskii reaction is a cornerstone of alkyne chemistry, describing the nucleophilic addition of a metal acetylide to a carbonyl compound, such as an aldehyde or a ketone, to produce a propargyl alcohol. wikipedia.orgjk-sci.com In this reaction, this compound serves as a potent carbon-based nucleophile. The reaction mechanism commences with the deprotonation of a terminal alkyne by a strong base, such as sodium amide or sodium hydride, to form the this compound salt in situ. lumenlearning.comtransformationtutoring.com

The highly nucleophilic acetylide anion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. youtube.comyoutube.com This addition breaks the carbonyl π-bond, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate. youtube.comksu.edu.sa In a subsequent step, a proton source (typically from an acidic workup) is added to protonate the newly formed alkoxide, yielding the final propargyl alcohol product. transformationtutoring.comyoutube.com The reaction is versatile and can be applied to a wide range of aldehydes and ketones. organicreactions.org However, when aldehydes with α-hydrogens are used, there is a possibility of tautomerization to the corresponding enone. wikipedia.orgchemeurope.com

Table 1: Key Steps in the Favorskii Reaction

Step Description Reactants Intermediate/Product
1 Formation of Acetylide Terminal Alkyne, Strong Base (e.g., NaNH₂) This compound
2 Nucleophilic Addition This compound, Carbonyl Compound (Aldehyde/Ketone) Tetrahedral Alkoxide Intermediate
3 Protonation Tetrahedral Alkoxide, Acidic Workup (e.g., H₃O⁺) Propargyl Alcohol

The addition of this compound to a carbonyl group has significant stereochemical and regiochemical implications.

Stereochemistry: When the acetylide anion adds to an asymmetric carbonyl compound (where the two groups attached to the carbonyl carbon are different), a new stereocenter is created at the carbonyl carbon. libretexts.orglibretexts.org The carbonyl carbon changes its hybridization from sp² (trigonal planar) to sp³ (tetrahedral) during the reaction. libretexts.orglibretexts.org In the absence of any chiral influence (like a chiral catalyst or auxiliary), the nucleophilic attack can occur with equal probability from either face of the planar carbonyl group. This results in the formation of a racemic mixture, a 50:50 mix of the two possible enantiomers. libretexts.orglibretexts.org However, if the substrate molecule has existing stereocenters or steric bulk that hinders one face more than the other, a degree of diastereoselectivity can be observed, leading to an unequal mixture of diastereomers. libretexts.orglibretexts.org

Regiochemistry: The regiochemistry of the addition is generally straightforward. The acetylide ion is a carbon nucleophile, and it selectively attacks the most electrophilic site in the carbonyl compound, which is the carbonyl carbon itself. The partial positive charge on the carbonyl carbon, induced by the high electronegativity of the oxygen atom, makes it the primary target for nucleophilic attack.

Conjugate Addition Strategies

Conjugate addition, or Michael addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org While this compound is a powerful nucleophile, it is also considered a "hard" nucleophile. Hard nucleophiles, which are typically characterized by high charge density and low polarizability, tend to favor direct (1,2-) addition to the carbonyl carbon over conjugate (1,4-) addition to the β-carbon. youtube.com Therefore, the reaction of this compound with α,β-unsaturated aldehydes and ketones typically leads to the formation of propargyl alcohols via 1,2-addition (the Favorskii reaction pathway).

Strategies to promote conjugate addition of acetylides often involve modifying the nucleophile's character or using a catalyst. For instance, converting the "hard" this compound into a "softer" nucleophile, such as a copper acetylide, can favor 1,4-addition. Copper(I) salts are known to facilitate the conjugate addition of many organometallic reagents. While less common than their 1,2-addition counterparts, specific methods have been developed that merge conjugate additions with subsequent reactions, sometimes involving the trapping of the resulting enolate. nih.gov

Deprotonation Capabilities and Basicity

This compound is the conjugate base of acetylene (B1199291). The acidity of terminal alkynes is a distinguishing feature compared to alkenes and alkanes. The hydrogen atom attached to an sp-hybridized carbon is significantly more acidic than those on sp² or sp³ hybridized carbons. masterorganicchemistry.com This increased acidity is attributed to the high degree of s-character (50%) in the sp hybrid orbital, which holds the electron pair of the conjugate base closer to the nucleus, thus stabilizing the negative charge. masterorganicchemistry.com

The pKa of acetylene is approximately 25, making it a very weak acid, but far stronger than ammonia (B1221849) (pKa ≈ 38), ethylene (B1197577) (pKa ≈ 44), or methane (B114726) (pKa ≈ 50). lumenlearning.comyoutube.compressbooks.pub Because the acetylide ion is the conjugate base of a weak acid, it is a very strong base. lumenlearning.commasterorganicchemistry.com To deprotonate acetylene and form this compound, a base stronger than the acetylide ion is required. pressbooks.pub This is why bases like sodium amide (NaNH₂), the conjugate base of ammonia, are effective for this purpose. youtube.compearson.comretrosynthetix.com The acid-base equilibrium favors the formation of the weaker acid (ammonia) and the weaker base (acetylide). youtube.com Conversely, bases like sodium hydroxide (B78521) are not strong enough to deprotonate acetylene to a significant extent, as the pKa of water (~15.7) is much lower than that of acetylene. youtube.com

Table 2: Approximate pKa Values of Selected Compounds

Compound Formula pKa Value
Methane CH₄ ~50
Ethylene C₂H₄ ~44
Ammonia NH₃ ~38
Acetylene C₂H₂ ~25
Water H₂O ~15.7

Metal-Mediated Coupling Reactions Involving this compound

One of the most powerful applications of this compound in organic synthesis is its role as a nucleophile in forming new carbon-carbon bonds. masterorganicchemistry.comchegg.com The primary mechanism for this transformation is the bimolecular nucleophilic substitution (Sₙ2) reaction. lumenlearning.commasterorganicchemistry.com In this process, the acetylide anion attacks an electrophilic carbon atom, typically from a primary alkyl halide, displacing a leaving group (such as bromide or iodide). masterorganicchemistry.comprutor.ai

This reaction is highly effective for extending carbon chains. lumenlearning.com However, its scope is generally limited to methyl and primary alkyl halides. masterorganicchemistry.commasterorganicchemistry.com When secondary or tertiary alkyl halides are used, the strong basicity of the acetylide ion often leads to a competing elimination (E2) reaction, where the acetylide removes a proton from a carbon adjacent to the leaving group, resulting in the formation of an alkene instead of the desired alkyne product. lumenlearning.commasterorganicchemistry.commasterorganicchemistry.com

While this compound itself is used in direct Sₙ2 reactions, acetylide species are crucial intermediates in more complex metal-catalyzed cross-coupling reactions, most notably the Sonogashira reaction. wikipedia.orglibretexts.org This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is a powerful tool for synthesizing conjugated enynes and arylalkynes under relatively mild conditions. wikipedia.orgrsc.org

The standard Sonogashira coupling employs a dual catalytic system: a palladium(0) complex and a copper(I) salt (e.g., CuI) co-catalyst, in the presence of an amine base. wikipedia.orgyoutube.com The mechanism involves two interconnected catalytic cycles:

The Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of the amine base. The base deprotonates the alkyne, and the resulting acetylide coordinates with copper(I) to form a copper acetylide intermediate. rsc.orgyoutube.com This step is crucial as it generates the active nucleophile for the main catalytic cycle.

The Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (Ar-X) to form a Pd(II) complex (Ar-Pd-X).

Transmetalation: The copper acetylide formed in the copper cycle transfers its acetylide group to the palladium(II) complex. This step, known as transmetalation, regenerates the copper(I) catalyst and forms an alkynyl-aryl-palladium(II) intermediate. rsc.org

Reductive Elimination: This intermediate undergoes reductive elimination, forming the final coupled product (the arylalkyne) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

Thus, while not involving pre-formed this compound, the Sonogashira reaction exemplifies a sophisticated metal-mediated process where an in situ generated acetylide is the key carbon nucleophile that participates in the crucial C-C bond-forming step. researchgate.net

Explorations of Novel Reactivity Patterns

While the classical nucleophilic character of this compound is well-established, contemporary research has ventured into uncovering novel reactivity patterns that expand its synthetic utility. These explorations primarily focus on leveraging the acetylide moiety in transition metal-catalyzed processes, photocatalysis, and unique cycloaddition reactions, moving beyond its traditional role as a simple carbon nucleophile in SN2 and carbonyl addition reactions.

Recent studies have highlighted the ability of metal acetylide species, derived from precursors like this compound or generated in situ, to participate in more complex transformations. These include C-H functionalization, multicomponent reactions, and electrochemically-driven syntheses.

Acetylide-Mediated C-H Functionalization

A significant area of novel reactivity involves the participation of acetylide species in C-H functionalization reactions. This approach circumvents the need for pre-functionalized substrates, offering a more atom-economical pathway to complex molecules. One innovative strategy employs a copper(I)-acetylide complex, generated in situ, which functions not only as a reactant but also as a photocatalyst.

In a notable study, the irradiation of a mixture containing a terminal alkyne, a copper(I) salt (CuCl), and a heterocycle with visible light leads to the formation of 2-vinyl heterocycles in good to excellent yields. acs.org The key intermediate is a Cu(I)-acetylide complex which, under visible light, can activate the otherwise inert α-C(sp³)–H bond of the heterocycle. This process demonstrates a dual role for the acetylide complex: as a building block and as a photocatalytic initiator for radical-based C-H activation. acs.org

The reaction is applicable to a range of oxygen-containing heterocycles and various terminal alkynes, showcasing its synthetic versatility.

Table 1: Photocatalytic C-H Functionalization using in situ Generated Copper Acetylide Reaction of various heterocycles with terminal alkynes under visible light irradiation with CuCl catalyst.

Heterocycle SubstrateAlkyne PartnerProductReported Yield
Tetrahydrofuran (B95107) (THF)Phenylacetylene2-(2-phenylethenyl)tetrahydrofuranGood
Dioxane4-Ethynyltoluene2-(2-(p-tolyl)ethenyl)-1,4-dioxaneGood
Dioxolane1-Octyne2-(oct-1-en-2-yl)-1,3-dioxolaneGood
TetrahydropyranEthyl propiolateEthyl 3-(tetrahydro-2H-pyran-2-yl)acrylateGood-Excellent
Estrone (B1671321) derivativePropargyl alcoholFunctionalized estrone derivativeModerate

Data synthesized from findings reported in scientific literature describing photocatalytic C-H functionalization. acs.org

Role in Modern Cycloaddition and Cross-Coupling Reactions

The acetylide unit is a key component in several powerful cycloaddition and cross-coupling reactions, facilitated by transition metals. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a well-known example, ongoing research explores other cycloaddition partners and novel catalytic systems.

In some copper-promoted sydnone-alkyne cycloadditions, the formation of a copper acetylide species is a hypothesized intermediate that dictates the reaction's regioselectivity. whiterose.ac.uk This highlights how the metal-acetylide bond's nature can influence reactivity in ways not seen in simple ionic this compound.

Furthermore, the Sonogashira cross-coupling reaction, which couples terminal alkynes with aryl or vinyl halides, relies on a catalytic cycle involving palladium and a copper co-catalyst. In this cycle, a copper acetylide is formed as a key intermediate, which then undergoes transmetalation to the palladium center. This catalytic approach represents a distinct reactivity pattern compared to the stoichiometric alkylation reactions typical for this compound.

Table 2: Key Components in a Typical Sonogashira Cross-Coupling Reaction

ComponentExampleRole in Catalytic Cycle
AlkynePhenylacetyleneAcetylide source
Aryl/Vinyl HalideIodobenzeneElectrophilic partner
Palladium CatalystPd(PPh₃)₄Main catalyst for cross-coupling
Copper(I) Co-catalystCuIFacilitates formation of copper acetylide
BaseTriethylamine (Et₃N)Deprotonates the alkyne; neutralizes HX
SolventTetrahydrofuran (THF)Reaction medium

Applications of Sodium Acetylide in Advanced Organic Synthesis

Alkyne Chain Elongation and Functionalization Strategies

The most fundamental and widely utilized application of sodium acetylide in organic synthesis is the elongation of carbon chains through the alkylation of alkynes. google.commasterorganicchemistry.comyoutube.com This process is a cornerstone of synthetic chemistry, allowing for the construction of more complex carbon skeletons. youtube.com The strategy hinges on the acidity of the hydrogen atom on a terminal alkyne (pKa ≈ 25), which can be readily deprotonated by a strong base like sodium amide (NaNH₂) to generate the this compound anion. masterorganicchemistry.comyoutube.com

The resulting acetylide ion is a powerful nucleophile that can participate in bimolecular nucleophilic substitution (SN2) reactions with suitable electrophiles, most commonly primary alkyl halides. masterorganicchemistry.com The acetylide anion attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a new carbon-carbon single bond, thereby extending the original alkyne chain. masterorganicchemistry.com

General Reaction Scheme: R-C≡CH + NaNH₂ → R-C≡C⁻Na⁺ + NH₃ R-C≡C⁻Na⁺ + R'-X → R-C≡C-R' + NaX (where R' is a primary alkyl group and X is a halide)

This reaction is most efficient with methyl and primary alkyl halides due to their minimal steric hindrance. masterorganicchemistry.commasterorganicchemistry.com Secondary alkyl halides are less suitable as they tend to undergo elimination (E2) reactions in the presence of the strongly basic acetylide anion. masterorganicchemistry.com This method is not only used to add simple alkyl chains but also serves as a gateway to further functionalization. The newly formed internal alkyne can undergo a variety of subsequent reactions, such as partial hydrogenation to form alkenes or complete hydrogenation to alkanes, making this a highly versatile synthetic tool. youtube.com

Table 1: Examples of Alkyne Chain Elongation
Starting AlkyneAlkylating AgentProductSignificance
Acetylene (B1199291) (HC≡CH)1-BromobutaneHex-1-yneFormation of a longer terminal alkyne.
Propyne (B1212725) (CH₃C≡CH)Ethyl IodidePent-2-yneSynthesis of an internal alkyne.
Phenylacetylene1-Bromopropane1-Phenylpent-1-yneAttachment of an alkyl chain to an arylalkyne.

Synthesis of Complex Organic Molecules

Building upon the fundamental principle of C-C bond formation, this compound is instrumental in the synthesis of a diverse array of complex and high-value organic molecules.

The ethynylation reaction, involving the addition of an acetylide to a carbonyl group, is a key step in the synthesis of many pharmaceutical intermediates. This compound reacts with aldehydes and ketones to form propargyl alcohols, which are versatile precursors for various biologically active molecules. google.com

A prominent example is the industrial synthesis of vitamins. In the synthesis of Vitamin A, acetylide chemistry is employed to construct parts of the carbon skeleton. chemicalbook.com Similarly, the renowned Roche process for synthesizing Isophytol (B1199701), a key precursor for both Vitamin E and Vitamin K1, begins with acetylene and acetone (B3395972). chemicalbook.com These starting materials are used to create key intermediates through acetylide additions, demonstrating the compound's foundational role in producing essential pharmaceuticals. chemicalbook.com Propiolic acid, another compound synthesized using this compound, also serves as a building block in pharmaceutical chemistry. chemicalbook.com

The application of this compound extends to the agrochemical industry. It is used in the synthesis of active ingredients for pesticides and herbicides. A specific example is its use in the production of chlorempenthrin, a synthetic pyrethroid insecticide. chemicalbook.com The synthesis involves the construction of the molecule's specific carbon framework, a task for which the C-C bond-forming capability of this compound is well-suited.

The total synthesis of complex natural products often relies on robust and reliable reactions to build intricate molecular structures. This compound plays a crucial role in the synthesis of several important terpene alcohols and their derivatives.

Linalool (B1675412): This naturally occurring monoterpenoid, valued for its fragrance, is synthesized industrially by reacting 6-methyl-5-hepten-2-one (B42903) with this compound. This reaction forms an acetylenic alcohol intermediate, dehydrolinalool, which is then selectively hydrogenated to yield linalool.

Nerolidol: The synthesis of this sesquiterpenoid alcohol follows a similar pathway. Geranylacetone is treated with an acetylide to produce dehydronerolidol, which is subsequently hydrogenated to nerolidol.

Isophytol and Vitamin K1 Precursors: Isophytol is a critical building block for the synthesis of Vitamin K1. typology.com The industrial-scale Roche process for isophytol production relies heavily on acetylide chemistry, starting from acetylene and acetone to build up the carbon chain through intermediates like linalool and nerolidol. chemicalbook.com The resulting isophytol is then condensed with menadione (B1676200) (Vitamin K3) or a derivative to complete the synthesis of Vitamin K1. typology.comresearchgate.net

Table 2: this compound in Natural Product Synthesis
Target MoleculeKey Ketone/Aldehyde PrecursorIntermediate Formed with Acetylide
Linalool6-Methyl-5-hepten-2-oneDehydrolinalool
NerolidolGeranylacetoneDehydronerolidol
Isophytol (Vitamin K1 Precursor)PhytonDehydroisophytol

This compound provides a direct route for the synthesis of acetylenic carboxylic acids. In a key reaction, this compound can be quenched with carbon dioxide (CO₂), which acts as an electrophile. This carboxylation reaction yields sodium propynoate, the salt of the simplest acetylenic acid. thieme-connect.de

For the construction of longer-chain ω-acetylenic acids (acetylenic acids with the triple bond at the end of the chain), a multi-step strategy is often employed. This involves the nucleophilic ring-opening of an epoxide, such as ethylene (B1197577) oxide, by this compound. chemistrysteps.com This reaction yields a primary alcohol with a terminal alkyne. Subsequent oxidation of the alcohol group provides the desired ω-acetylenic acid.

The synthesis of vinyl ethers can be achieved through the reaction of acetylene with alcohols in the presence of a strong base. While this process, known as vinylation, is fundamental, the direct use of pre-formed this compound for this specific transformation is less common than in situ generation or the use of other basic catalysts like potassium hydroxide (B78521). allen.inresearchgate.net The reaction involves the addition of an alcohol across the triple bond of acetylene, a process facilitated by a basic medium that can be created using sodium metal or sodium amide, the precursors to this compound. thieme-connect.deresearchgate.net The synthesis of N-vinylated compounds follows a similar principle, using amines instead of alcohols.

Contributions to Materials Science and Polymer Chemistry

This compound's reactivity makes it a valuable tool in the synthesis of advanced materials, contributing to the development of specialized polymers and precursors for cutting-edge carbon-based structures.

Formation of Precursors for Advanced Carbon Materials (e.g., Carbon Nanotubes, Graphene)

Advanced carbon materials like carbon nanotubes (CNTs) and graphene are often synthesized using chemical vapor deposition (CVD), a process that involves the decomposition of a carbon-containing precursor gas at high temperatures. Acetylene (C₂H₂) is a commonly used precursor in these syntheses. researchgate.netnih.gov While this compound is a salt of acetylene, its direct application as a solid precursor in typical CVD processes for CNT and graphene synthesis is not extensively documented. Instead, the focus in the literature is on gaseous precursors like acetylene itself. researchgate.netnih.gov

The synthesis of CNTs and graphene is a complex process influenced by factors such as the choice of catalyst, temperature, and the specific hydrocarbon precursor used. researchgate.netnih.gov Acetylene is recognized as a key precursor in some CNT synthesis methods. nih.gov The general mechanism involves the catalytic decomposition of the hydrocarbon on the surface of metal nanoparticles, leading to the growth of the carbon nanostructures. researchgate.net

Carbon MaterialTypical Precursor(s)Synthesis MethodRole of Acetylene
Carbon Nanotubes (CNTs)Acetylene, Ethylene, Methane (B114726)Chemical Vapor Deposition (CVD), Arc DischargeCarbon source that decomposes at high temperatures to form the carbon framework of the nanotubes. researchgate.netnih.gov
GrapheneMethane, AcetyleneChemical Vapor Deposition (CVD)Carbon source that deposits a single layer of carbon atoms on a substrate. researchgate.netnottingham.ac.uk

Role in Polymerization Processes

This compound and other alkali metal acetylides can serve as potent nucleophiles, enabling their use in initiating anionic polymerization. wikipedia.org This type of chain-growth polymerization is initiated by an anion, and the acetylide ion (HC≡C⁻) can fulfill this role. wikipedia.org The process is particularly effective for vinyl monomers. Anionic polymerization, especially when it proceeds via a "living" mechanism, allows for excellent control over the polymer's structure, molecular weight, and composition. wikipedia.orglibretexts.org

In the context of living anionic polymerization, the acetylide anion can initiate the growth of polymer chains that remain active until intentionally terminated. wikipedia.orglibretexts.org This allows for the synthesis of well-defined block copolymers and polymers with specific end-group functionalities. For instance, using an initiator derived from an acetylide allows for the introduction of a terminal alkyne group on the polymer chain. This terminal alkyne is a valuable functional handle for post-polymerization modifications, such as "click" chemistry reactions.

Integration into Preceramic Polymers (e.g., Hafnium Carbide Fibers)

A significant application of this compound in materials science is its use in the chemical modification of preceramic polymers. These polymers are designed to be converted into ceramic materials upon heat treatment. This compound provides a direct route to introduce reactive ethynyl (B1212043) (acetylide) side groups onto the polymer backbone. google.comgoogle.com

In the synthesis of precursors for hafnium carbide or silicon carbide, this compound can be reacted with chlorosilane functionalities on a pre-polymer, such as a polycarbosilane or polysilazane. google.comgoogle.com This reaction results in the formation of a poly(ethynyl)carbosilane or related polymer, with the ethynyl groups serving as photo-cross-linkable sites. google.com This cross-linking step is crucial for increasing the molecular weight and viscosity of the polymer, making it suitable for forming fibers or other shapes before it is pyrolyzed to the final ceramic material. google.comgoogle.com The introduction of these reactive side groups helps to improve the ceramic yield upon pyrolysis. google.com

Preceramic Polymer SystemRole of this compoundResulting Functional GroupApplication of Modified Polymer
PolycarbosilanesReacts with unreacted chlorosilane sites on the polymer backbone. google.comEthynyl (-C≡CH)Photo-curable precursor for silicon carbide ceramics. google.com
PolysilazanesAdds ethynyl side groups to the polymer structure. google.comEthynyl (-C≡CH)Precursor for high-yield Si₃N₄/SiC ceramic matrix composites. google.com

Pedagogical Applications in Organic Chemistry Synthesis Design

The alkylation of acetylide ions, for which this compound is a common reagent, is a cornerstone reaction taught in undergraduate organic chemistry courses. youtube.com Its importance lies in its utility as one of the fundamental carbon-carbon bond-forming reactions introduced to students. youtube.com This reaction is often used to illustrate the principles of nucleophilic substitution (specifically, the Sₙ2 reaction) and the acidity of terminal alkynes. youtube.com

In the context of synthesis design and retrosynthetic analysis, the reaction of this compound with an alkyl halide is a powerful tool for extending a carbon chain. youtube.com Students learn to disconnect a target molecule at an alkyne C-C single bond, identifying the acetylide anion and the corresponding alkyl halide as the synthetic precursors. This approach is frequently featured in textbook problems and laboratory experiments.

Undergraduate laboratory experiments have been designed around the synthesis of unsymmetrical alkynes using this compound. These experiments provide students with practical experience in multi-step synthesis, reaction workup, and product characterization using techniques like TLC, IR, and NMR spectroscopy. Such experiments can also serve as a platform for students to explore concepts like competing elimination reactions, depending on the choice of the alkyl halide substrate.

Educational ConceptRole of this compound ReactionKey Learning Outcomes
Carbon-Carbon Bond FormationProvides a classic example of creating a new C-C bond by reacting a nucleophilic acetylide with an electrophilic alkyl halide. youtube.comUnderstanding how to build more complex carbon skeletons from simpler starting materials.
Nucleophilic SubstitutionThe acetylide anion acts as a strong nucleophile in an Sₙ2 reaction with primary alkyl halides. youtube.comReinforcement of Sₙ2 reaction mechanisms, including the importance of substrate structure (primary vs. secondary/tertiary halides).
Acidity of Terminal AlkynesThe formation of this compound from acetylene demonstrates the relative acidity of the sp-hybridized C-H bond.Understanding pKa values and the use of strong bases (like sodium amide) to deprotonate weak acids.
Retrosynthetic AnalysisUsed as a key "disconnection" strategy for planning the synthesis of alkynes.Developing skills in designing multi-step synthetic routes for target molecules.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures of the C≡C Bond

Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule. For sodium acetylide, both Infrared (IR) and Raman spectroscopy are instrumental in confirming the presence and characterizing the nature of the carbon-carbon triple bond (C≡C).

The C≡C stretching vibration in acetylides is a key diagnostic feature. In the IR spectrum, this vibration typically appears in the region of 2100-2260 cm⁻¹. For terminal alkynes, the C-H stretch is also observable as a sharp, intense peak around 3300 cm⁻¹. The exact frequency of the C≡C stretch in this compound is influenced by the ionic character of the sodium-carbon bond, which affects the electron density and, consequently, the force constant of the triple bond. Computational studies using Density Functional Theory (DFT) predict the characteristic C≡C stretching frequency to be around 2100 cm⁻¹. Experimental data for related alkynes, such as hex-1-yne, show a C≡C absorption at 2120 cm⁻¹, which aligns with the expected range. rsc.org

Raman spectroscopy provides complementary information. While the C≡C bond in a perfectly symmetrical internal alkyne would be Raman active but IR inactive, the terminal C≡C bond in this compound is active in both. Time-resolved Raman spectroscopy can be employed to monitor the stability of the compound, particularly in solution, as degradation would lead to changes in the characteristic spectral bands.

Table 1: Characteristic Vibrational Frequencies for this compound
Vibrational ModeTechniqueTypical Wavenumber (cm⁻¹)Intensity
C≡C StretchIR, Raman~2100Medium-Weak
≡C-H StretchIR, Raman~3300Strong, Sharp

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR Chemical Shifts for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for mapping the carbon-hydrogen framework of a molecule. However, obtaining high-resolution NMR spectra for this compound can be challenging due to its high reactivity, poor solubility in common non-reactive deuterated solvents, and its existence as a solid or slurry. sigmaaldrich.com Reaction with deuterated solvents is a known issue that requires careful consideration of experimental conditions.

In ¹H NMR spectroscopy, the acetylenic proton (H-C≡) of a terminal alkyne typically resonates in the range of δ 2.0-3.0 ppm. This distinct chemical shift, which is relatively upfield compared to vinylic or aromatic protons, is due to the magnetic anisotropy of the pi system of the triple bond.

In ¹³C NMR spectroscopy, the sp-hybridized carbons of the acetylide group (H-C≡C-Na) are expected to appear in the range of δ 65-90 ppm. pdx.edu The significant electronegativity difference between sodium and carbon in the ionic Na-C bond would cause the carbon atom bonded to sodium to be highly shielded, shifting it upfield, while the terminal carbon would appear further downfield. Due to the low natural abundance of ¹³C, obtaining a spectrum with a good signal-to-noise ratio can be difficult, especially given the compound's physical properties. compoundchem.com While specific experimental data for this compound is not widely published, the predicted chemical shift ranges are crucial for identifying the acetylenic moiety in reaction products.

Table 2: Predicted NMR Chemical Shifts for this compound
NucleusAtomTypical Chemical Shift (δ, ppm)
¹HH -C≡C-Na2.0 - 3.0
¹³CH-C ≡C-Na65 - 90 (general alkyne range)
H-C≡C -Na65 - 90 (general alkyne range)

X-ray Diffraction and Neutron Diffraction Studies for Solid-State Structure Determination

X-ray and neutron diffraction are the most definitive methods for determining the precise three-dimensional arrangement of atoms in the solid state. Neutron diffraction studies have been particularly informative for this compound (monothis compound, NaC₂H), providing high-accuracy data on its crystal structure and bonding parameters. wikipedia.orgaip.org

These studies have revealed that this compound crystallizes in a tetragonal system. aip.orgbohrium.com The diffraction data allows for the precise measurement of interatomic distances and angles. A key finding from neutron diffraction is that the C≡C bond length is approximately 1.27 Å. wikipedia.orgaip.org This is notably longer than the C≡C bond in acetylene (B1199291) (1.204 Å), a difference attributed to the influence of the sodium cation and the localization of negative charge on the acetylide anion. wikipedia.orgaip.org The ≡C-H bond distance was determined to be approximately 1.07 Å. aip.org Neutron diffraction is superior to X-ray diffraction for locating the hydrogen atom with high precision. aip.orgsemanticscholar.org The studies also show a large anisotropic thermal expansion, indicating that the crystal expands differently along its different axes with changes in temperature. aip.org

Table 3: Crystallographic and Bond Parameter Data for this compound from Neutron Diffraction
ParameterValueReference
Crystal SystemTetragonal aip.orgbohrium.com
Lattice Constant (a) at 293 K3.813 (2) Å aip.org
Lattice Constant (c) at 293 K8.104 (3) Å aip.org
C≡C Bond Length1.27 (2) Å aip.org
≡C-H Bond Length1.07 (3) Å aip.org

Mass Spectrometry (e.g., GC-MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation patterns. However, direct analysis of this compound by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible. This is due to the compound's inherent properties: it is a non-volatile, ionic solid that is thermally labile. Subjecting this compound to the high temperatures of a GC inlet would cause decomposition rather than vaporization.

Therefore, MS is typically used as an indirect method to characterize this compound. For instance, it is used to analyze the products of reactions where this compound serves as a reagent. In a typical application, this compound is reacted with an alkyl halide to form a new, more volatile terminal alkyne. This product can then be readily analyzed by GC-MS. The GC separates the product from other components of the reaction mixture, and the MS provides its mass spectrum. The spectrum would show a molecular ion peak corresponding to the molecular weight of the synthesized alkyne, and a characteristic fragmentation pattern that helps to confirm its structure. For thermally labile products, derivatization techniques may be employed to create more stable compounds suitable for GC-MS analysis. researchgate.net

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical procedure used to determine the mass fractions of the elements (primarily carbon, hydrogen, and nitrogen) present in a compound. For an inorganic-organic hybrid like this compound, it is used to verify the empirical formula and confirm the stoichiometric purity of a synthesized sample.

The theoretical elemental composition of this compound, with the chemical formula C₂HNa, is calculated based on the atomic masses of its constituent elements. Verification of these percentages in a laboratory sample confirms that the correct product has been synthesized and is free from significant impurities. Any deviation from these expected values could indicate the presence of residual starting materials, solvents, or decomposition products.

Table 4: Theoretical Elemental Composition of this compound (C₂HNa)
ElementSymbolAtomic Mass (g/mol)Percentage by Mass (%)
SodiumNa22.9947.88%
CarbonC12.0150.02%
HydrogenH1.0082.10%
Total C₂HNa 48.02 100.00%

Note: Calculations are based on standard atomic weights and the molecular weight of 48.02 g/mol. The values cited in search result (~57.1% C, ~34.3% Na) appear to be inconsistent with the formula C₂HNa.

Theoretical and Computational Investigations of Sodium Acetylide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.comnih.gov It has been widely applied to study the geometry and electronic properties of various molecules, including acetylides. researchgate.netmdpi.com DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. nih.gov

DFT calculations, such as those using the B3LYP functional with a 6-31G(d) basis set, can be employed to optimize the molecular geometry of sodium acetylide and analyze its bond lengths and charge distribution. These calculations reveal the ionic nature of the bond between the sodium cation (Na⁺) and the acetylide anion (C₂H⁻).

The calculated bond lengths provide a quantitative measure of the molecular structure. For the acetylide anion, the carbon-carbon triple bond (C≡C) length is a key parameter. Computational studies on related metal acetylide complexes show C≡C bond lengths around 1.20 Å. The charge distribution analysis typically shows a significant negative charge localized on the acetylide anion, confirming its role as a potent nucleophile. This charge is not uniformly distributed, with the terminal carbon atom often bearing a larger portion of the negative charge.

Table 1: Representative Calculated Bond Lengths and Charge Distributions for Acetylide-Containing Species

Parameter Value Reference
C≡C Bond Length ~1.20 Å
Ru-C Bond Distance in Ru₂(DMBA)₄(C≡CR)₂ 1.935(5) Å - 2.00 Å acs.org
Pt-C Bond Lengths in Platinum(II) diimine acetylide complexes 1.947(2)–1.9699(17) Å rsc.org

Note: The values presented are illustrative and can vary depending on the specific computational method and the molecular environment.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic properties. youtube.commasterorganicchemistry.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. tandfonline.com

For this compound, the HOMO is typically associated with the acetylide anion's π-orbitals of the C≡C triple bond, highlighting its electron-donating (nucleophilic) character. youtube.com The LUMO, on the other hand, is generally associated with the sodium cation or is a diffuse, non-bonding orbital. In reactions, the acetylide's HOMO interacts with the LUMO of an electrophile. masterorganicchemistry.com The energy of the HOMO is indicative of the nucleophilicity of the acetylide; a higher energy HOMO suggests greater reactivity. youtube.com DFT calculations can predict these energy levels and the HOMO-LUMO gap, providing insights into the electronic transitions and reactivity of this compound. tandfonline.com

Molecular Dynamics Simulations to Understand Solvation Effects and Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ambermd.org These simulations can provide a detailed understanding of how solvent molecules arrange themselves around a solute and how this solvation shell affects the solute's stability and reactivity. researchgate.netnih.gov

For this compound, MD simulations can be used to model its behavior in various solvents, such as liquid ammonia (B1221849) or tetrahydrofuran (B95107) (THF). These simulations show how the polar solvent molecules orient themselves to stabilize the sodium cation and the acetylide anion. osti.gov The stability of this compound in solution is critically dependent on these solvation effects. For instance, in protic solvents, the acetylide anion is highly unstable and readily abstracts a proton. MD simulations can help to elucidate the microscopic details of such processes. researchgate.net Furthermore, these simulations can reveal how the solvation structure influences the accessibility of the acetylide anion for reaction, thereby affecting its nucleophilicity. osti.gov

Computational Studies on Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of reaction mechanisms by identifying and characterizing transition states. mdpi.com For reactions involving this compound, such as its nucleophilic addition to carbonyl compounds or its substitution reactions with alkyl halides, computational methods can map out the potential energy surface of the reaction. nih.govmasterorganicchemistry.com

By calculating the energies of reactants, intermediates, transition states, and products, a reaction profile can be constructed. mdpi.com This profile reveals the activation energy barriers for different possible pathways, allowing for the prediction of the most likely reaction mechanism. For example, in the reaction of this compound with an aldehyde, computational studies can determine whether the reaction proceeds through a concerted or a stepwise mechanism. These studies can also investigate the role of the sodium cation in coordinating to the reactants and stabilizing the transition state. nih.gov The insights gained from these computational investigations are invaluable for understanding and optimizing synthetic procedures involving this compound.

Prediction and Validation of Spectroscopic Properties (e.g., Vibrational, Electronic Absorption, Emission)

Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are powerful tools for predicting the spectroscopic properties of molecules. rsc.orgrsc.org These predictions can be compared with experimental spectra to validate the computational model and to aid in the interpretation of experimental data.

For this compound, DFT calculations can predict its vibrational spectrum (infrared and Raman). The characteristic C≡C stretching frequency, typically observed around 2100 cm⁻¹, is a key feature that can be accurately calculated. acs.org TD-DFT can be used to predict the electronic absorption and emission spectra. aip.org These calculations provide information about the energies and intensities of electronic transitions, such as the π → π* transitions within the acetylide anion. rsc.org By comparing the calculated spectra with experimental results, a deeper understanding of the electronic structure and excited-state properties of this compound and its derivatives can be achieved. aip.org

Elucidation of Intermolecular Interactions and Aggregation Behavior

In the solid state and in concentrated solutions, this compound can exist as aggregates. Computational studies can provide insights into the nature and strength of the intermolecular interactions that govern this aggregation behavior. acs.orgnih.gov

DFT calculations can be used to model dimers, trimers, and larger clusters of this compound to understand the preferred geometries and binding energies of these aggregates. acs.org These calculations can reveal the importance of electrostatic interactions between the sodium cations and acetylide anions in holding the aggregates together. The study of these interactions is crucial for understanding the physical properties of this compound, such as its solubility and melting point. Furthermore, aggregation can significantly influence the reactivity of this compound, as the accessibility of the acetylide anion may be hindered within an aggregate. acs.org

Safety Protocols and Best Practices in Handling Sodium Acetylide in Research Laboratories

Inherent Hazards Associated with Sodium Acetylide

This compound (NaC₂H) is a highly reactive organosodium compound that demands meticulous handling and stringent safety measures in a research laboratory setting. Its hazardous nature stems from its chemical instability and high reactivity, particularly towards common laboratory substances like water and air.

Extreme Sensitivity to Moisture and Protogen Release

A primary hazard of this compound is its extreme sensitivity to moisture and other protic solvents (substances that can donate a proton, H⁺). masterorganicchemistry.com The acetylide anion (C₂H⁻) is a very strong base, and it reacts vigorously and exothermically with water and other compounds containing acidic hydrogens, such as alcohols. fishersci.comthermofisher.comwikipedia.org This violent reaction rapidly decomposes the this compound to generate acetylene (B1199291) gas (C₂H₂) and sodium hydroxide (B78521) (NaOH). wikipedia.org

Reaction with Water: NaC₂H(s) + H₂O(l) → HC≡CH(g) + NaOH(aq)

The release of acetylene gas in this reaction is a significant concern because acetylene is highly flammable and can form explosive mixtures with air over a wide range of concentrations. fishersci.comprepchem.com The heat generated during the hydrolysis reaction can be sufficient to ignite the acetylene produced, leading to a fire or explosion. stonybrook.edu Therefore, any contact with atmospheric moisture, wet solvents, or acidic substances must be strictly avoided. fishersci.comthermofisher.com

Flammability and Pyrophoricity Considerations

This compound is classified as a pyrophoric substance, meaning it can ignite spontaneously upon contact with air. stanford.edustanford.educornell.edu This hazard is exacerbated by its reactivity with moisture in the air. cornell.edu The compound is typically supplied and handled as a slurry in a dry, inert solvent like xylene or mineral oil to minimize this risk. fishersci.comhaz-map.com However, if the solvent evaporates or if the material is exposed to the atmosphere, it can ignite. cornell.edu

The flammability is also linked to the acetylene gas released upon contact with moisture. fishersci.comnih.gov Acetylene has a wide flammability range and a low ignition energy, making it easy to ignite from sources like static discharge, sparks, or hot surfaces. thermofisher.comprepchem.com Consequently, all handling of this compound must be performed not only in an inert atmosphere but also far from any potential ignition sources. fishersci.comthermofisher.com The use of non-sparking tools and explosion-proof equipment is mandatory. fishersci.comthermofisher.com

Potential for Violent Reactions and Explosions

This compound's high reactivity extends beyond water and air, posing a risk of violent reactions and explosions with a range of other chemicals. It can react violently with strong oxidizing agents, acids, and halogens. fishersci.com The pure, dry solid is particularly dangerous as it can be sensitive to shock or friction, although it is more stable than heavy metal acetylides like those of silver or copper. flexiprep.com

Heating this compound can also be hazardous. While synthesis in a solvent like xylene is possible, there is a critical upper temperature limit of about 110°C; above this temperature, yields decrease sharply, and undesirable side reactions can occur, potentially leading to thermal decomposition. google.com Thermal decomposition can release irritating gases and vapors. thermofisher.com

The table below summarizes the primary hazards associated with this compound.

Hazard CategoryDescriptionKey Precaution
Reactivity with Moisture Reacts violently with water, alcohols, and other protic solvents to release highly flammable acetylene gas. fishersci.comthermofisher.comhaz-map.comnih.govStrict exclusion of moisture; handle under an inert atmosphere. thermofisher.com
Pyrophoricity Can ignite spontaneously on exposure to air. stanford.edustanford.educornell.eduNever expose to the atmosphere; keep under an inert liquid or gas. stonybrook.educornell.edu
Flammability The compound itself and the acetylene gas it produces are highly flammable. fishersci.comnih.govEliminate all ignition sources; use non-sparking tools. fishersci.comthermofisher.com
Explosivity Can react violently with incompatible materials; dry solid can be shock-sensitive. flexiprep.comAvoid contact with oxidizers, acids, and halogens; avoid heating above critical temperatures. fishersci.comgoogle.com

Rigorous Laboratory Handling Procedures

Given its hazardous properties, the safe handling of this compound in a research laboratory is predicated on two fundamental principles: the absolute exclusion of air and moisture, and the precise control of temperature.

Strict Requirements for Inert Atmosphere (Argon, Nitrogen) and Moisture Exclusion

All manipulations involving this compound must be conducted under a dry, inert atmosphere. fishersci.comthermofisher.comcornell.edu This is typically achieved using a glovebox or by employing Schlenk line techniques with a high-purity inert gas like argon or nitrogen. youtube.com

Choice of Inert Gas : Both nitrogen and argon are commonly used. kindle-tech.com Argon is denser than air and can provide a more stable "blanket" over a reaction, which can be advantageous if a flask needs to be briefly opened. stackexchange.com However, for most applications, nitrogen is sufficient and more economical. kindle-tech.comstackexchange.com The primary requirement is that the gas be of high purity with minimal oxygen and water content. osu.edu

Glassware and Equipment : All glassware must be rigorously dried before use, typically by heating in an oven (e.g., at 125-140°C) and then cooling under a stream of inert gas or in a desiccator. pitt.edu Syringes, cannulas, and other transfer equipment must also be thoroughly dried and purged with inert gas before coming into contact with the reagent. youtube.com

Solvent Purity : The solvents used for reactions and for slurrying the this compound must be anhydrous. Solvents are typically dried and deoxygenated using appropriate methods, such as distillation from a drying agent or passage through a solvent purification system, and then stored under an inert atmosphere. pitt.edu

Controlled Temperature Regimes during Synthesis and Reactions

Temperature control is critical for both the synthesis and subsequent reactions of this compound to ensure safety and achieve the desired chemical outcome.

Synthesis : The preparation of this compound can be performed under different temperature conditions depending on the method.

One common laboratory method involves the reaction of sodium amide (NaNH₂) with acetylene in liquid ammonia (B1221849), which requires maintaining a very low temperature, around -35°C. prepchem.com

An alternative route is the reaction of sodium metal (often as a fine dispersion) with acetylene in an inert, high-boiling solvent like xylene. google.comchemicalforums.com This reaction is highly temperature-sensitive; quantitative yields are obtained in a temperature range up to a critical maximum of approximately 110°C. google.com Exceeding this temperature leads to a dramatic drop in yield and the formation of by-products. google.com

Reactions : Many synthetic applications using this compound as a nucleophile require low temperatures to control the reaction rate and prevent side reactions. For instance, in a cycloselenation reaction, a suspension of this compound in tetrahydrofuran (B95107) (THF) is cooled to -78°C before the addition of other reagents. chemspider.com The temperature is then carefully allowed to warm to 0°C. chemspider.com Maintaining these controlled, often cryogenic, temperatures is essential for managing the exothermic nature of many of its reactions and ensuring product selectivity.

The following table summarizes key handling and temperature control parameters.

ProcedureRequirementRationaleExample Temperatures
Atmosphere High-purity inert gas (Argon or Nitrogen). cornell.edukindle-tech.comPrevents violent reaction with atmospheric oxygen and moisture. fishersci.comthermofisher.comAmbient
Glassware/Equipment Must be oven-dried and purged with inert gas. pitt.eduRemoves adsorbed moisture film that can react with the compound. pitt.eduDried at >125°C
Synthesis (in NH₃) Cryogenic cooling.To maintain ammonia as a liquid and control the reaction.-35°C prepchem.com
Synthesis (in xylene) Strict upper-temperature limit.To prevent thermal decomposition and side-reactions. google.com90-110°C google.com
Synthetic Reactions Low-temperature control.To manage exothermicity and improve reaction selectivity.-78°C to 0°C chemspider.com

Selection of Appropriate Solvents for Reaction and Storage

The selection of an appropriate solvent is critical for the safe and effective use of this compound in a research laboratory setting. Due to its high reactivity, particularly with water and protic solvents, careful consideration must be given to the solvent's properties to prevent violent reactions and ensure the desired chemical transformation. This compound is often supplied and used as a slurry or dispersion in an inert hydrocarbon solvent.

Recommended Solvents for Reactions:

For chemical reactions, particularly alkylations, a mixture of a non-polar hydrocarbon and a polar aprotic solvent is often employed. datapdf.com Aromatic hydrocarbons like xylene are commonly used as the primary solvent in commercially available slurries. fishersci.comwileyco.com These hydrocarbons are inert to this compound. google.com However, alkylation reactions often fail to proceed in these non-polar solvents alone. datapdf.com

To facilitate the desired reaction, highly polar aprotic solvents are introduced. These solvents help to solvate the sodium cation, increasing the nucleophilicity of the acetylide anion. Effective polar aprotic solvents include:

N,N-dimethylformamide (DMF) datapdf.comgoogle.com

Hexamethyl phosphoramide (B1221513) (HMPA) google.com

N,N-dimethylacetamide google.com

Mixtures of xylene and DMF (typically 35-45% DMF by volume) or n-butyl ether and DMF have proven to be excellent media for the alkylation of this compound. datapdf.comgoogle.com Ethers such as di-n-butyl ether, dioxane, and tetrahydrofuran are also considered acceptable inert solvents for handling this compound. datapdf.comgoogle.com

Solvents for Storage:

For storage, this compound must be kept under an inert liquid to protect it from air and moisture. stonybrook.edu It is typically stored as a dispersion in a high-boiling point hydrocarbon or mineral oil. wileyco.comstonybrook.educhemsrc.com The container must be kept tightly sealed in a dry, cool, and well-ventilated area, preferably under an inert atmosphere of nitrogen or argon. stonybrook.educhemicalbook.com

Incompatible Solvents and Substances:

It is imperative to avoid contact with water, as this compound reacts violently to release flammable acetylene gas, which can ignite spontaneously. chemsrc.comthermofisher.com Other incompatible substances that must be strictly avoided include:

Acids fishersci.comthermofisher.com

Alcohols fishersci.comthermofisher.com

Strong oxidizing agents fishersci.comthermofisher.com

Halogens fishersci.comthermofisher.com

Halogenated solvents stonybrook.edu

The following table summarizes the compatibility of various solvents with this compound.

Solvent ClassSpecific ExamplesCompatibilityRationale
Aromatic Hydrocarbons Xylene, TolueneReaction & Storage Inert, provides a non-reactive medium for slurries. fishersci.comgoogle.comstonybrook.edu
Aliphatic Hydrocarbons Kerosene, Mineral OilStorage Inert, high-boiling, protects from air and moisture. google.comstonybrook.edu
Ethers Di-n-butyl ether, Dioxane, Tetrahydrofuran (THF)Reaction Generally inert and can be used in reaction mixtures. datapdf.comgoogle.com
Polar Aprotic Solvents N,N-dimethylformamide (DMF), Hexamethyl phosphoramide (HMPA)Reaction (Co-solvent) Promotes reactivity for alkylations but not for storage alone. datapdf.comgoogle.com
Protic Solvents Water, Alcohols (e.g., Ethanol (B145695), Methanol)Incompatible Reacts violently to produce flammable acetylene gas. fishersci.comthermofisher.com
Acids All mineral and organic acidsIncompatible Vigorous, exothermic reaction. fishersci.comthermofisher.com
Halogenated Solvents Dichloromethane, ChloroformIncompatible Potential for explosive mixtures. stonybrook.edu

Essential Personal Protective Equipment (PPE) for Researchers

Due to the hazardous and reactive nature of this compound, stringent adherence to personal protective equipment (PPE) protocols is mandatory to ensure researcher safety. chemicalbook.com A comprehensive PPE ensemble is required to protect against chemical burns, eye damage, inhalation of harmful vapors, and fire hazards. fishersci.comthermofisher.com

Eye and Face Protection:

Chemical Splash Goggles: Tightly fitting safety goggles are essential to protect the eyes from splashes of the this compound slurry or reactive intermediates. chemicalbook.comchemicalbook.com

Face Shield: A full-face shield (minimum 8-inch) must be worn in conjunction with safety goggles to provide an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a higher risk of splashing or violent reaction. fishersci.comchemicalbook.com

Skin and Body Protection:

Flame-Resistant Lab Coat: A lab coat made of flame-resistant material (e.g., Nomex) is required to protect against fire, as this compound and the acetylene gas it produces are flammable. chemicalbook.comoregonstate.edu

Chemical-Resistant Apron/Suit: For operations involving significant quantities or a high splash potential, a complete suit or apron protecting against chemicals should be worn over the lab coat. chemicalbook.com

Gloves: Chemical-resistant gloves must be worn at all times. Given that this compound is often in a xylene slurry, gloves must be selected that offer protection against this solvent. Nitrile gloves may be suitable for incidental contact, but heavier-duty gloves should be considered for prolonged handling. chemicalbook.comharvard.edu Gloves must be inspected for tears or holes before each use and disposed of properly after handling the material. chemicalbook.comchemicalbook.com

Respiratory Protection:

All handling of this compound must be conducted within a certified chemical fume hood or a glove box to control vapors and prevent inhalation. fishersci.comyale.edu

If engineering controls are insufficient or during an emergency, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary. fishersci.comchemicalbook.com

The following table details the required PPE for handling this compound.

Body PartRequired PPEStandard/SpecificationPurpose
Eyes Tightly fitting safety gogglesANSI Z87.1 / EN 166Protects against chemical splashes. fishersci.comchemicalbook.com
Face Full-face shieldANSI Z87.1Worn with goggles; protects the entire face from splashes and reactions. fishersci.comchemicalbook.com
Hands Chemical-resistant glovesEN 374Protects skin from corrosive slurry and solvents. chemicalbook.comchemicalbook.com
Body Flame-resistant lab coatNFPA 2112Protects against fire hazards from flammable reagents and products. chemicalbook.comoregonstate.edu
Body (Supplemental) Chemical-resistant apron or suitVariesProvides additional protection against large splashes. chemicalbook.com
Respiratory Chemical fume hood / Glove boxN/APrimary engineering control to prevent inhalation of vapors. fishersci.comyale.edu

Design of Specialized Reaction Apparatus

Handling this compound safely requires specialized apparatus designed for air- and moisture-sensitive reagents. mit.edu Standard benchtop setups are inadequate due to the compound's violent reactivity with water and potential for spontaneous ignition in air. wileyco.comguidechem.com All glassware must be rigorously dried before use, typically by oven-drying overnight at over 125°C and then cooling under a stream of dry inert gas. mit.eduuky.edu

Inert Atmosphere Techniques: The core of the specialized apparatus is the maintenance of a positive pressure of an inert atmosphere (typically dry nitrogen or argon) to exclude air and moisture from the reaction vessel. mit.edu Two primary systems are used for this purpose:

Schlenk Lines: A Schlenk line, or vacuum/inert gas manifold, is a common apparatus used for moderately air-sensitive reactions. chemistryviews.orgossila.com It consists of a dual manifold with several ports that can be switched between a vacuum source and an inert gas supply. ossila.com Reactions are carried out in specialized Schlenk flasks, which are round-bottom flasks equipped with a sidearm and a stopcock for connection to the line. pitt.edu This setup allows for the purging of air from the vessel (the "evacuate-refill" cycle) and the maintenance of a static or flowing inert atmosphere during the reaction. chemistryviews.org Reagents are added via gas-tight syringes through rubber septa or via cannula transfer techniques. uky.edu

Glove Boxes: For highly sensitive operations or when manipulation of the solid material is required, a glove box (also called a dry box) provides a more controlled environment. pitt.edu A glove box is a sealed enclosure containing an inert atmosphere where the levels of oxygen and moisture are kept extremely low (often <1 ppm). Researchers manipulate equipment inside the box using integrated heavy-duty gloves. pitt.edu This allows for the handling of this compound in its solid form and the setup of complex apparatus in a completely inert environment.

Apparatus Components:

Reaction Flask: A three-necked round-bottom flask or a Schlenk flask is typically used. chemistryviews.org The multiple necks allow for the attachment of a condenser, an inert gas inlet, a thermometer, and addition funnels or septa for reagent addition.

Inert Gas Inlet/Outlet: The inert gas is introduced through one port, and the system is vented through a bubbler filled with mineral oil. mit.eduuky.edu The bubbler serves as a visual indicator of positive pressure and prevents air from back-diffusing into the system. uky.edu

Reagent Addition: Liquid reagents are added using gas-tight syringes through a rubber septum. uky.edu For controlled, slow additions, a pressure-equalizing dropping funnel under a positive pressure of inert gas is used. mit.edu

Stirring: Mechanical or magnetic stirring is used to ensure proper mixing, which is crucial given that this compound is often used as a slurry. google.com

Grounding and Bonding: The apparatus and receiving equipment should be grounded and bonded to prevent the buildup of static electricity, which could serve as an ignition source. fishersci.comthermofisher.com Use of non-sparking tools is also recommended. thermofisher.comchemicalbook.com

Responsible Waste Management and Disposal Guidelines

Improper disposal of this compound waste can lead to fire, explosion, or environmental contamination. All waste, including empty containers, contaminated PPE, and spill cleanup materials, must be managed as hazardous waste according to institutional and regulatory guidelines. harvard.edupro-lab.co.uk

Quenching Excess Reagent:

Before disposal, reactive this compound must be "quenched" or deactivated in a controlled manner. This procedure must be performed in a chemical fume hood, with appropriate PPE, and away from flammable materials. wisc.edu

A general procedure for quenching is as follows:

The reaction vessel containing the this compound slurry is cooled in an ice bath. wisc.edu

A less reactive alcohol, such as isopropanol, is added very slowly and dropwise with vigorous stirring. The rate of addition should be controlled to manage the evolution of acetylene gas and heat. wisc.edusarponggroup.com

Once the initial vigorous reaction subsides, a more reactive alcohol like ethanol can be slowly added, followed by methanol (B129727). wisc.edu

After gas evolution has completely ceased, water can be cautiously added to ensure all reactive material is destroyed. du.edu

The resulting solution should be neutralized before being placed in a designated hazardous waste container. unm.edu

Disposal of Containers and Contaminated Materials:

Empty Containers: The original containers of this compound will contain residue and must be treated as hazardous waste. chemsrc.com They should not be rinsed with water or discarded as regular trash. harvard.edu The container should be carefully filled with an inert liquid like mineral oil or cautiously quenched as described above before being collected for disposal.

Solid Waste: All contaminated solid waste, such as gloves, absorbent pads, and pipette tips, must be collected in a sealed and labeled hazardous waste container. harvard.edu It is crucial not to mix this waste with other waste streams, particularly those containing water or acids.

All waste containers must be clearly labeled as "Hazardous Waste: this compound, Water-Reactive" and include details of the contents for the waste disposal contractor. harvard.edupro-lab.co.uk

Q & A

Q. How is sodium acetylide synthesized in laboratory settings, and what precautions are necessary?

this compound (NaC≡CH) is typically synthesized via deprotonation of terminal alkynes (e.g., acetylene gas) using a strong base like sodium amide (NaNH₂) in liquid ammonia or tetrahydrofuran (THF). The reaction proceeds as:

HC≡CH+NaNH2NaC≡CH+NH3\text{HC≡CH} + \text{NaNH}_2 \rightarrow \text{NaC≡CH} + \text{NH}_3

Methodological considerations :

  • Use inert atmospheres (Ar/N₂) to prevent moisture or oxygen exposure, which can degrade the product .
  • Monitor reaction completion via gas evolution (NH₃) or quenching with D₂O followed by NMR analysis of deuterated byproducts .
  • Safety protocols are critical due to the explosive nature of metal acetylides; avoid grinding or sudden temperature changes .

Q. What spectroscopic and analytical methods confirm this compound’s structure and purity?

  • IR spectroscopy : Confirm C≡C stretching vibrations (~2100 cm⁻¹) and absence of O-H/N-H bonds (~3300 cm⁻¹) .
  • Elemental analysis : Validate Na and C ratios (expected: ~57.1% C, ~34.3% Na).
  • Reactivity tests : React with alkyl halides (e.g., CH₃I) to form terminal alkynes (HC≡CCH₃), monitored by GC-MS .

Advanced Research Questions

Q. How do solvent polarity and counterion effects influence this compound’s reactivity in nucleophilic additions?

this compound’s nucleophilicity is solvent-dependent:

  • Polar aprotic solvents (e.g., THF, DMSO) enhance ion dissociation, increasing reactivity toward electrophiles like ketones or epoxides.
  • Counterion effects : Larger counterions (e.g., K⁺ vs. Na⁺) reduce electrostatic stabilization, altering reaction kinetics. Computational studies (DFT) reveal solvation shells around Na⁺ modulate transition-state energies . Experimental design : Compare reaction rates of NaC≡CH vs. KC≡CH with benzaldehyde in THF/DMSO using in-situ FTIR to track alkyne consumption .

Q. What mechanisms explain contradictory reports on this compound’s stability in protic media?

Discrepancies arise from:

  • Trace moisture : Even minor H₂O accelerates decomposition to NaOH and acetylene gas.
  • Temperature : At >0°C, NaC≡CH reacts exothermically with THF, forming polymeric byproducts. Resolution : Use low-temperature (-78°C) reactions with rigorously dried solvents. Validate stability via time-resolved Raman spectroscopy .

Q. How can computational models predict this compound’s electronic structure and ligand interactions?

  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) to assess bond lengths (C≡C: ~1.20 Å) and charge distribution (negative charge on C≡C⁻) .
  • Molecular dynamics : Simulate solvation effects in liquid NH₃ to explain solubility trends. Validation : Compare computed vibrational spectra with experimental IR/Raman data .

Methodological Guidelines for Reproducibility

  • Synthesis protocols : Document solvent purity, drying methods (e.g., Na/benzophenone for THF), and reaction quenching steps .
  • Data reporting : Include raw spectral data (e.g., NMR peaks, IR traces) in supplementary materials, formatted as per Beilstein Journal of Organic Chemistry standards .
  • Contradiction analysis : Use error margins (e.g., ±5% yield variation) to assess reproducibility across labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium acetylide
Reactant of Route 2
Sodium acetylide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.